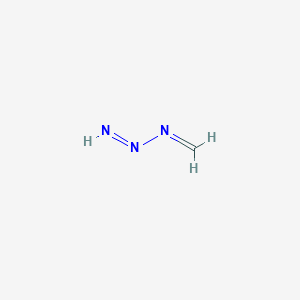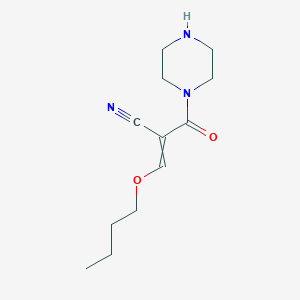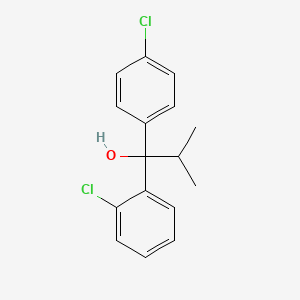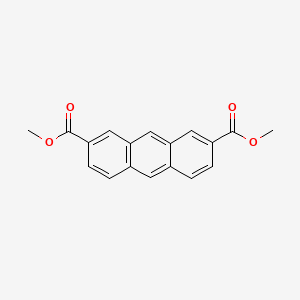![molecular formula C15H13FO2S B14359286 Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- CAS No. 90616-51-6](/img/structure/B14359286.png)
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is an organic compound characterized by a benzene ring substituted with a fluoro group and a sulfonyl-ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with a fluoro-substituted sulfonyl-ethenyl reagent under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfonyl-ethenyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives depending on the reagents used
Applications De Recherche Scientifique
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The fluoro and sulfonyl-ethenyl groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during the reaction process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-fluoro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-fluoro-4-(2-phenylethyl)-: Contains a phenylethyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-ethenyl-4-fluoro-: Features an ethenyl group instead of a sulfonyl-ethenyl group.
Uniqueness
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is unique due to the presence of both fluoro and sulfonyl-ethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90616-51-6 |
|---|---|
Formule moléculaire |
C15H13FO2S |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(2-benzylsulfonylethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H13FO2S/c16-15-8-6-13(7-9-15)10-11-19(17,18)12-14-4-2-1-3-5-14/h1-11H,12H2 |
Clé InChI |
CJZVNSBEGOPYSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C=CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)






![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)

![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
